molecular formula C13H18O3S2 B6637470 2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ol

2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ol

Cat. No.: B6637470
M. Wt: 286.4 g/mol
InChI Key: KGKNSQBVTASITJ-UHFFFAOYSA-N
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Description

2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ol is an organic compound characterized by a cyclohexanol ring substituted with a sulfanyl group and a methylsulfonylphenyl group

Properties

IUPAC Name

2-(2-methylsulfonylphenyl)sulfanylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3S2/c1-18(15,16)13-9-5-4-8-12(13)17-11-7-3-2-6-10(11)14/h4-5,8-11,14H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKNSQBVTASITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1SC2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ol typically involves the reaction of 2-methylsulfonylphenyl thiol with cyclohexanone under basic conditions. The reaction proceeds through the formation of a thiolate intermediate, which subsequently undergoes nucleophilic addition to the carbonyl group of cyclohexanone, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the cyclohexanol ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylsulfonylphenyl)sulfanylcyclohexan-1-ol
  • 2-(Methylsulfonyl)phenylboronic acid
  • 2-(4-Methylsulfonylphenyl)indole derivatives

Uniqueness

2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

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